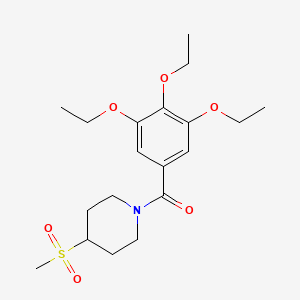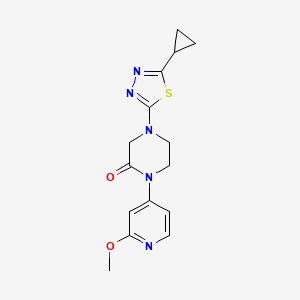![molecular formula C24H28N4O4S B2390728 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-00-9](/img/structure/B2390728.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This has led to the identification of a potent and selective GIRK1/2 activator .
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has focused on synthesizing novel fused heterobicycles, such as substituted pyrazolo[4,3-c]pyridine-3-ols, which demonstrates the interest in creating new molecules with potential pharmacological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Chemical and Electrochemical Reduction
Studies on the reduction of pyrazolo[1,5-a]pyrimidines reveal the versatility of these compounds in chemical synthesis, showing how they can be transformed into various derivatives through chemical and electrochemical processes (Bellec & Lhommet, 1995).
Functionalization Reactions
Investigations into the functionalization reactions of heterocyclic acids and their derivatives are crucial for developing novel compounds with enhanced properties. For example, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide via reaction with diaminopyridine demonstrates the chemical flexibility of these molecules (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives provide insights into the molecular interactions that stabilize these compounds, which is essential for understanding their potential applications in materials science and drug design (Kumara, Naveen, & Lokanath, 2017).
Molecular Interaction Studies
The study of molecular interactions, such as those between cannabinoid receptor antagonists and their targets, highlights the therapeutic potential of heterocyclic compounds. These studies can guide the design of new drugs with specific binding affinities (Shim et al., 2002).
Anticancer and Anti-inflammatory Agents
The synthesis and evaluation of pyrazolopyrimidine derivatives for their anticancer and anti-5-lipoxygenase activities underscore the medicinal chemistry applications of these compounds. Such research is crucial for developing new treatments for cancer and inflammation (Rahmouni et al., 2016).
Future Directions
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-15-5-7-17(8-6-15)21-12-20(24(29)25-13-19-4-3-10-32-19)22-16(2)27-28(23(22)26-21)18-9-11-33(30,31)14-18/h5-8,12,18-19H,3-4,9-11,13-14H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLQTPZNRPZGIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCC5CCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2390645.png)
![N-(3,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2390646.png)
![methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2390647.png)

![N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2390650.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2390652.png)




![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)
![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)
![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)